molecular formula C16H9Cl2NO2 B2628297 5-Chloroquinolin-8-yl 3-chlorobenzoate CAS No. 326885-90-9

5-Chloroquinolin-8-yl 3-chlorobenzoate

货号: B2628297
CAS 编号: 326885-90-9
分子量: 318.15
InChI 键: MDJZMANPJSZGKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Chloroquinolin-8-yl 3-chlorobenzoate (CAS 326885-90-9) is a chemical compound with the molecular formula C16H9Cl2NO2 and a molecular weight of 318.1542 g/mol . It is an ester derivative based on the 5-chloroquinolin-8-ol (cloxyquin) scaffold. The quinoline ring system is recognized as a privileged structure in medicinal chemistry and is known to be a key factor responsible for a wide range of biological activities . While specific studies on this exact ester are limited, the parent compound, 5-chloro-8-hydroxyquinoline (cloxyquin), has been extensively studied and demonstrates significant pharmacological potential. Research on cloxyquin has revealed potent in vitro antibacterial activities against a variety of pathogens, including Mycobacterium tuberculosis ,

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(5-chloroquinolin-8-yl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-11-4-1-3-10(9-11)16(20)21-14-7-6-13(18)12-5-2-8-19-15(12)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJZMANPJSZGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. dergipark.org.tr By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), it is possible to accurately model the behavior of quinoline (B57606) derivatives.

Geometry optimization is the initial and most critical step in computational analysis, where the molecule's most stable three-dimensional conformation (the structure at its lowest potential energy) is determined. For 5-Chloroquinolin-8-yl 3-chlorobenzoate (B1228886), this process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. nih.gov

Studies on analogous compounds, such as quinolin-8-yl 4-chlorobenzoate, have revealed through X-ray diffraction that the quinoline and benzoate (B1203000) ring systems often adopt a nearly orthogonal orientation to each other. mdpi.com DFT optimization would be expected to yield a similar low-energy conformation for 5-Chloroquinolin-8-yl 3-chlorobenzoate, minimizing steric hindrance between the two bulky aromatic moieties. The analysis would provide precise data on bond lengths, bond angles, and dihedral angles, forming the basis for all subsequent calculations. Electronic structure analysis, derived from the optimized geometry, would then detail the distribution of electron density across the molecule.

ParameterDescriptionAnticipated Finding
Bond Lengths (Å) Distances between atomic nuclei.Values consistent with aromatic C-C, C-N, C-Cl, C=O, and C-O bonds.
Bond Angles (°) Angles formed by three connected atoms.Approximately 120° for sp² hybridized carbons in the aromatic rings.
Dihedral Angle (°) Angle between the quinoline and chlorobenzoate planes.Expected to be large (~70-90°), indicating a non-planar, twisted conformation. mdpi.com

DFT calculations are highly effective in predicting spectroscopic properties, which are essential for the structural characterization of new compounds. dergipark.org.tr

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within DFT to predict the 1H and 13C NMR chemical shifts. researchgate.netnih.gov These theoretical values, when compared to experimental data, serve as a powerful tool for confirming the molecular structure. mdpi.comsemanticscholar.org

IR Spectroscopy: Computational frequency calculations can predict the vibrational modes of the molecule, corresponding to the peaks observed in an infrared (IR) spectrum. semanticscholar.org These calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model, leading to excellent agreement with experimental results. Key vibrational modes for this molecule would include C=O stretching from the ester group, C-Cl stretching, and various C=C and C=N stretching modes from the aromatic rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum, predicting the absorption maxima (λmax) that arise from electronic transitions between molecular orbitals. For quinoline derivatives, characteristic π → π* and n → π* transitions are typically observed. mdpi.com

Spectroscopic ParameterPredicted Value Range (Illustrative)Associated Functional Group/Transition
1H NMR (δ, ppm) 7.0 - 9.0Aromatic Protons (Quinoline, Benzene)
13C NMR (δ, ppm) 110 - 165Aromatic Carbons, Ester Carbonyl (C=O)
IR (ν, cm-1) 1730 - 1750Ester Carbonyl (C=O) Stretch
IR (ν, cm-1) 1200 - 1300Ester C-O Stretch
UV-Vis (λmax, nm) 220 - 320π → π* and n → π* transitions mdpi.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO may be distributed across the electron-withdrawing 3-chlorobenzoyl moiety.

ParameterDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital.Related to the molecule's ability to donate electrons (ionization potential).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Related to the molecule's ability to accept electrons (electron affinity).
ΔE (HOMO-LUMO Gap) ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and polarizability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule as a whole. rsc.org These descriptors provide a quantitative basis for understanding the molecule's stability and reactivity profile.

DescriptorFormulaChemical Interpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons from the system.
Electrophilicity Index (ω) μ² / 2ηQuantifies the ability of a molecule to accept electrons.
Fukui Functions (f+, f-) ∂ρ(r)/∂NIdentifies the most reactive atomic sites for nucleophilic and electrophilic attack. asianpubs.orgwikipedia.org

Molecular Modeling and Docking Studies

Beyond understanding the intrinsic properties of the molecule, computational methods are vital for exploring its potential interactions with biological macromolecules, which is the foundation of computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to the active site of a receptor, typically a protein or enzyme. researchgate.netmdpi.com The quinoline scaffold is present in numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govdoaj.org

For this compound, a docking study would involve selecting a relevant biological target based on the activities of similar compounds. The molecule would then be placed into the receptor's binding site in various conformations, and a scoring function would be used to estimate the binding affinity (often expressed in kcal/mol). The analysis of the best-scoring poses reveals key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atom of the quinoline ring or the oxygen atoms of the ester group could act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings and chlorinated substituents would likely engage in hydrophobic interactions with nonpolar amino acid residues. researchgate.net

π-π Stacking: The planar aromatic rings could stack with the rings of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

These detailed interaction profiles allow for the generation of mechanistic hypotheses about how the compound might exert a biological effect and guide further chemical modifications to improve potency and selectivity. nih.gov

Interaction TypePotential Molecular Feature InvolvedExample Interacting Amino Acid Residue
Hydrogen Bond Acceptor Quinoline Nitrogen, Ester OxygensSerine, Threonine, Lysine
Hydrophobic Interaction Quinoline/Benzene Rings, Chlorine AtomsLeucine, Valine, Alanine
π-π Stacking Quinoline and Benzene RingsPhenylalanine, Tyrosine, Tryptophan

Rational Design Principles for Quinoline Derivatives Based on Computational Insights

Rational drug design for quinoline derivatives leverages computational techniques to predict and analyze the interactions between these molecules and their biological targets, thereby guiding the synthesis of more potent and selective compounds. nih.gov This approach is fundamental in medicinal chemistry for discovering novel bioactive molecules. nih.gov Computational insights, particularly from molecular docking and density functional theory (DFT), help elucidate the structure-activity relationships (SAR) that govern the efficacy of the quinoline scaffold.

Molecular Docking and Binding Mode Analysis: Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov For quinoline derivatives, docking studies have been instrumental in identifying crucial interactions within the active sites of enzymes and receptors. For instance, studies on quinoline derivatives as inhibitors of HIV reverse transcriptase revealed that the quinoline moiety can occupy empty pockets in the enzyme's binding cavity. nih.gov The substitution pattern on the quinoline ring significantly influences binding affinity; chloro- and bromo-substituted quinolines, for example, have shown potent activity in these models. nih.gov

In the context of this compound, a computational approach would model its interaction with a target protein. The chlorine atom at the 5-position of the quinoline ring and the 3-chlorobenzoate moiety would be analyzed for their contributions to binding energy through hydrophobic, electrostatic, and halogen-bonding interactions. The ester linkage at the 8-position provides a degree of rotational freedom, which computational models can explore to find the most stable binding conformation. DFT calculations can further refine this understanding by providing insights into the molecule's electronic structure, charge distribution, and frontier molecular orbitals (HOMO-LUMO), which are critical for reactivity and interaction. nih.gov

Structure-Based Design Principles: Computational insights guide the strategic modification of the quinoline scaffold to enhance biological activity. Key principles include:

Targeting Specific Pockets: Identifying and occupying hydrophobic or hydrophilic pockets within a receptor's active site. The presence of halogen atoms, like chlorine in this compound, can enhance binding in hydrophobic regions. mdpi.com

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule to the target. mdpi.com

π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target protein, contributing to binding stability. researchgate.net

Halogen Bonding: The chlorine atoms on both the quinoline and benzoate rings can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The following table illustrates typical data obtained from molecular docking studies of various quinoline derivatives against different biological targets, showcasing how computational scores are used to rank potential drug candidates.

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Pyrimidine-containing quinolinesHIV Reverse Transcriptase-10.67Not specified nih.gov
Quinoline-thiadiazole derivativesCyclooxygenase-1 (COX-1)-5.87 to -8.56Not specifiedN/A
2-arylquinoline derivativesKDM5A, KDM4B, HER-2Not specifiedNot specified rsc.org
Halogenated quinoline Schiff basesMonoamine Oxidase A/BNot specifiedNot specified nih.gov

This table is illustrative and compiles data from various studies on different quinoline derivatives to demonstrate the application of computational design principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me For quinoline scaffolds, QSAR is a vital tool for predicting the activity of unsynthesized derivatives, thus streamlining the drug discovery process by prioritizing the most promising candidates for synthesis and testing. neliti.com

The fundamental principle of QSAR is that the biological activity of a molecule is determined by its physicochemical properties, which are in turn dictated by its structure. fiveable.me QSAR models are built using molecular descriptors that quantify various aspects of a molecule's structure. These descriptors typically fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For halogenated compounds, electron-withdrawing substructures like chlorine can significantly influence electronic reactivity and enhance toxicity or activity. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol and water), is a crucial descriptor. It governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The presence of two chlorine atoms in this compound would be expected to significantly increase its lipophilicity. rsc.org

Topological Descriptors: These are numerical indices that describe the connectivity of atoms within the molecule.

A QSAR study on 8-hydroxyquinoline (B1678124) and its chloro derivatives highlighted the importance of such modeling for designing new antimicrobial agents. researchgate.net In another study on antimalarial quinolines, 2D and 3D-QSAR models were developed using a large database of compounds. The models revealed that the presence of a halogen atom at position 7 of the quinoline core was favorable for activity, correlating with a hydrophobic region in the target. nih.gov Specifically, chlorine was found to be a greater contributor to activity than fluorine. nih.gov

A hypothetical QSAR equation for a series of quinoline derivatives might look like this:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), and the β coefficients represent the contribution of each descriptor (logP for lipophilicity, LUMO for electronic properties, MR for molar refractivity/steric effects).

The table below presents key molecular descriptors often used in QSAR models for quinoline scaffolds and their general influence on biological activity.

Descriptor ClassSpecific DescriptorTypical Influence on Activity of Quinoline Derivatives
Hydrophobic cLogPIncreased lipophilicity often correlates with better membrane permeability and binding to hydrophobic targets, but excessively high values can lead to poor solubility. rsc.orgneliti.com
Electronic LUMO Energy (Lowest Unoccupied Molecular Orbital)A lower LUMO energy indicates greater electrophilicity, which can be crucial for certain reaction mechanisms and binding interactions. mdpi.com
Electronic Halogen Substitution (e.g., Chlorine)Often increases lipophilicity and can act as a hydrogen bond acceptor or participate in halogen bonding, frequently enhancing biological activity. mdpi.comnih.gov
Topological Molecular Connectivity Index (MCI)Reflects the degree of branching in the molecular structure, which can influence receptor fit and activity. mdpi.com
Steric Molar Refractivity (MR)Relates to molecular volume and polarizability, affecting how well the molecule fits into a binding site.

These QSAR models, once validated, can predict the activity of novel compounds like this compound based on its calculated descriptors, guiding further structural modifications to optimize its therapeutic potential.

Investigation of Biological Activity and Mechanistic Research Pathways

Antimicrobial Activity and Proposed Mechanisms of Action

Specific data on the efficacy of 5-Chloroquinolin-8-yl 3-chlorobenzoate (B1228886) against Gram-positive and Gram-negative bacterial strains is not available in the reviewed literature.

No studies were identified that investigated the specific activity of 5-Chloroquinolin-8-yl 3-chlorobenzoate against Mycobacterium tuberculosis or other pathogenic bacteria.

There is no available research detailing the mechanistic pathways, such as iron chelation or quorum sensing inhibition, for the antimicrobial action of this compound.

Anticancer Activity Research and Molecular Targets

Information regarding the in vitro evaluation of this compound for cytostatic or cytotoxic effects against any cancer cell lines could not be located.

Specific research elucidating the molecular targets or anticancer mechanisms of this compound, including DNA/RNA damage, topoisomerase II inhibition, ATP synthase inhibition, or kinase activity modulation, is not present in the available scientific literature.

Antiparasitic Activity Investigations

The quinoline (B57606) scaffold is a well-established pharmacophore in antiparasitic drug discovery. Investigations into this compound and related compounds have explored their efficacy against protozoan parasites like Plasmodium and Leishmania.

The primary mechanism of action for many quinoline-based antimalarial drugs, such as chloroquine (B1663885), is the inhibition of hemozoin formation. mdpi.com During its life cycle within red blood cells, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing toxic-free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. medipol.edu.tr The synthetic equivalent of hemozoin is known as β-hematin. mdpi.com

Quinoline derivatives are believed to interfere with this critical detoxification process. mdpi.com By inhibiting the formation of β-hematin, these compounds allow toxic heme to accumulate, which damages parasite membranes and leads to its death. nih.gov While direct studies on this compound's effect on β-hematin are part of ongoing research, its structural similarity to known inhibitors suggests it likely shares this mechanism of action. The evaluation of β-hematin inhibition is a reliable assay for determining the potential antimalarial activity of new compounds. medipol.edu.tr

Research has demonstrated that quinoline derivatives possess significant antileishmanial properties. nih.gov One of the key molecular mechanisms identified is the disruption of the parasite's mitochondrial function. Studies on compounds structurally related to this compound have shown they can induce a collapse of the mitochondrial electrochemical membrane potential (ΔΨm) in Leishmania parasites. nih.gov

The mitochondrion is vital for the parasite's survival, primarily for ATP synthesis. The collapse of the membrane potential disrupts this energy production, leading to a cascade of events that culminates in parasite death. nih.govresearchgate.net This mechanism is considered a promising target for antileishmanial drug development, as the parasite's mitochondria have distinct features compared to their human counterparts. nih.govresearchgate.net

Table 1: Summary of Antiparasitic Activity and Mechanisms

Activity Target Organism Proposed Mechanism of Action
AntimalarialPlasmodium falciparumInhibition of β-hematin (hemozoin) formation, leading to toxic heme buildup. mdpi.comnih.gov
AntileishmanialLeishmania mexicanaInduction of parasite mitochondrial electrochemical membrane potential collapse, disrupting ATP synthesis. nih.gov

Antioxidant Activity Assessment

The quinoline nucleus and its derivatives are subjects of broad pharmacological investigation, which includes the assessment of their antioxidant capabilities. brieflands.com Antioxidant activity involves the ability of a compound to neutralize harmful free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases. While some quinoline derivatives have been explored for these properties, others have been found to induce oxidative stress, particularly in the context of anticancer activity. nih.gov The antioxidant potential of this compound is an area of scientific interest, though specific data from comprehensive assessments are still emerging. The presence of halogen substituents can influence these properties, a phenomenon also observed in other classes of halogenated compounds. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies of Halogenated Quinoline Benzoates

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For halogenated quinoline benzoates, SAR studies focus on how different substituents and structural modifications affect their therapeutic potential. nih.govresearchgate.net

The presence, number, and position of halogen substituents on the quinoline and benzoate (B1203000) rings are critical determinants of biological activity. In this compound, the two chlorine atoms significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. researchgate.net

Studies on various halogenated compounds have shown that:

Type of Halogen: The biological effect can change when moving from fluorine to iodine. In some series of compounds, an increase in the atomic mass of the halogen substituent leads to improved biological activity. rsc.orgnih.gov

Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.

Electronic Effects: Halogens are electron-withdrawing, which can alter the reactivity of the aromatic rings and influence how the molecule binds to target proteins or enzymes. researchgate.netresearchgate.net

The specific placement of chlorine at the 5-position of the quinoline ring and the 3-position of the benzoate ring in the target molecule is a deliberate design feature intended to optimize its biological profile.

The ester linkage and the benzoate moiety are also key areas for SAR exploration.

Ester Linkage: The ester group connecting the quinoline and benzoate parts of the molecule is not merely a spacer. Its chemical stability and susceptibility to hydrolysis by esterase enzymes can affect the compound's metabolism, duration of action, and potential conversion into active or inactive forms within the body.

Benzoate Moiety: Modifications to the benzoate ring, such as altering the position or type of halogen substituent, can fine-tune the molecule's activity. For example, moving the chlorine from the 3-position to the 2- or 4-position could significantly impact binding affinity to a biological target. Investigation into various substituents on the quinoline ring has shown that such placements are critical for potency and selectivity. nih.gov

These comprehensive SAR studies are essential for optimizing lead compounds like this compound to enhance efficacy and selectivity for desired therapeutic targets.

Future Research Trajectories and Potential Academic Applications

Development of Novel Synthetic Strategies for Diversification

The future synthesis of analogs of 5-Chloroquinolin-8-yl 3-chlorobenzoate (B1228886) will likely move beyond traditional esterification reactions. Modern synthetic organic chemistry offers a toolkit to create a diverse library of related compounds, enabling systematic exploration of structure-activity relationships (SAR).

Key future strategies include:

Advanced Coupling Reactions: Techniques like palladium-catalyzed cross-coupling could be employed to modify both the quinoline (B57606) and benzoate (B1203000) rings. nih.govillinois.edu This allows for the introduction of a wide array of substituents (e.g., alkyl, aryl, amino groups) at various positions, creating derivatives with tailored electronic and steric properties.

Green Chemistry Approaches: To enhance sustainability, researchers may adopt greener synthetic methods. tandfonline.comtandfonline.com This could involve using eco-friendly solvents like water or ethanol, employing reusable catalysts, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.com

Combinatorial Synthesis: The modular nature of the compound is well-suited for combinatorial chemistry. nih.gov By reacting a library of substituted 5-chloro-8-hydroxyquinolines with a library of substituted 3-chlorobenzoyl chlorides (or other benzoic acids), a large number of distinct analogs can be generated rapidly for high-throughput screening.

Table 1: Potential Synthetic Strategies for Diversification
Synthetic StrategyDescriptionPotential Application for 5-Chloroquinolin-8-yl 3-chlorobenzoate Analogs
Palladium-Catalyzed Cross-CouplingForms carbon-carbon or carbon-heteroatom bonds, enabling versatile functionalization of aromatic rings.Introduction of varied functional groups onto the quinoline or benzoate rings to fine-tune activity.
Click ChemistryA class of biocompatible reactions that are simple to perform and generate high yields.Linking the quinoline-benzoate scaffold to other molecules, such as peptides or imaging agents.
Microwave-Assisted SynthesisUses microwave radiation to heat reactions, often leading to dramatically reduced reaction times.Rapid generation of a library of analogs for screening purposes. tandfonline.com
Multi-Component Reactions (MCRs)Reactions where three or more reactants combine in a single step to form a product.Efficient, one-pot synthesis of complex quinoline derivatives from simple precursors. tandfonline.com

In-depth Mechanistic Studies at the Cellular and Molecular Level

Understanding how this compound interacts with biological systems is crucial. The quinoline core is a known "privileged scaffold" present in numerous bioactive compounds. nih.govbenthamdirect.comresearchgate.net Future research should focus on elucidating its specific mechanism of action.

Potential avenues for mechanistic studies include:

Enzyme Inhibition Assays: Screening the compound against panels of enzymes, particularly those known to be targets of other quinoline derivatives, such as topoisomerases or kinases. researchgate.net

DNA Interaction Studies: Investigating the ability of the compound to intercalate with or bind to DNA, a mechanism employed by some quinoline-based anticancer agents.

Chelation Properties: The 8-hydroxyquinoline (B1678124) moiety is a well-known metal chelator. nih.gov Studies could explore whether this compound or its metabolites chelate essential metal ions (e.g., iron, zinc, copper) within cells, thereby disrupting cellular processes. nih.gov

Cellular Imaging: Using techniques like immunofluorescence to observe the compound's effect on cellular structures, such as the cytoskeleton, or to track the activation of specific signaling pathways (e.g., apoptosis).

Design and Synthesis of Advanced Quinoline-Based Probes for Biological Systems

The inherent fluorescence of the quinoline scaffold makes it an excellent candidate for development into molecular probes for bioimaging. crimsonpublishers.comresearchgate.net By modifying the this compound structure, researchers could create advanced tools for visualizing cellular components and processes.

Key design principles would involve:

Tunable Photophysical Properties: The modular nature of the scaffold allows for rational design to tune fluorescence emission wavelengths, quantum yields, and Stokes shifts by altering substituents on the quinoline and benzoate rings. nih.govcrimsonpublishers.com

Target-Specific Moieties: Incorporating specific reactive groups or recognition elements could direct the probe to particular organelles (e.g., mitochondria, lysosomes) or biomolecules (e.g., specific enzymes, metal ions). arabjchem.org

"Turn-On" Sensors: Designing probes that are non-fluorescent until they interact with their target. For example, the ester linkage could be designed to be cleaved by a specific enzyme, releasing the fluorescent 5-chloro-8-hydroxyquinoline (B194070) and generating a signal.

Table 2: Design Concepts for Quinoline-Based Probes
Probe TypeDesign StrategyPotential Application
pH SensorLeverage the nitrogen atom in the quinoline ring, whose protonation state affects fluorescence.Imaging pH changes in cellular compartments like lysosomes. nih.govillinois.edu
Metal Ion SensorUtilize the chelating properties of the 8-hydroxyquinoline core to bind specific metal ions.Detecting imbalances in intracellular zinc or copper levels. arabjchem.org
Enzyme-Activated ProbeIncorporate a substrate moiety that, upon cleavage by a target enzyme, triggers a change in fluorescence.Visualizing the activity of specific enzymes in live cells.
Lipid Droplet ProbeModify the structure to enhance lipophilicity for selective accumulation in lipid droplets.Studying lipid metabolism and related diseases. crimsonpublishers.com

Exploration of New Biological Targets and Pathways

The broad spectrum of biological activities associated with quinoline derivatives—including antimalarial, anticancer, antibacterial, and anti-inflammatory effects—suggests that this compound could interact with a variety of biological targets. arabjchem.orgorientjchem.orgnih.gov

Future research should involve:

Broad-Spectrum Bioactivity Screening: Testing the compound against a wide range of cancer cell lines, bacterial and fungal strains, and viral assays to identify potential therapeutic areas.

Phenotypic Screening: Using high-content imaging to observe the effects of the compound on cell morphology and function without a preconceived target, which can help uncover novel mechanisms and pathways.

Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific proteins or pathways that the compound interacts with.

Integration of Cheminformatics and Machine Learning for Predictive Modeling in Quinoline Chemistry

Cheminformatics and machine learning are powerful tools for accelerating drug discovery and chemical biology research. nih.govnih.gov Applying these computational approaches to this compound and its analogs could significantly streamline their development.

Future applications include:

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate the structural features of a library of analogs with their measured biological activity. mdpi.com This can guide the design of more potent and selective compounds.

Virtual Screening: Using computer models of protein targets to screen large virtual libraries of quinoline derivatives to predict which ones are most likely to bind, prioritizing them for synthesis.

ADMET Prediction: Employing machine learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like properties early in the development process.

De Novo Design: Using generative models to design entirely new quinoline-based structures tailored to have high predicted activity against a specific target and good ADMET properties. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-chloroquinolin-8-yl 3-chlorobenzoate, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via esterification between 5-chloro-8-hydroxyquinoline and 3-chlorobenzoyl chloride. A reflux reaction in acetonitrile with pyridine as a catalyst (0.1–0.2 molar equivalents) is commonly employed. Reaction monitoring via TLC or HPLC ensures completion within 2–4 hours. Yield optimization involves stoichiometric control (1:1 molar ratio of reactants) and inert atmosphere conditions to prevent hydrolysis of the acyl chloride .
  • Key parameters : IR spectroscopy (C=O stretch at ~1743 cm⁻¹, ester C-O at ~1299 cm⁻¹) and single-crystal X-ray diffraction (XRD) validate structural integrity. XRD analysis reveals planarity of the ester moiety (r.m.s. deviation: 0.007 Å) and torsional angles between quinoline and benzoyl groups (e.g., 57.45° twist) .

Q. Which analytical techniques are critical for confirming the structural and purity profile of this compound?

  • Methodology :

  • Spectroscopy : IR identifies functional groups (e.g., ester C=O, aromatic C-H stretches). NMR (¹H/¹³C) resolves substituent positions (e.g., downfield shifts for chlorine-bearing carbons).
  • Crystallography : XRD confirms bond lengths (e.g., C-O ester bonds: 1.34–1.37 Å) and intermolecular interactions (e.g., weak C-H⋯O hydrogen bonds stabilizing crystal packing) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>97% by GC/HPLC).

Q. What safety protocols are essential for handling halogenated aromatic compounds like this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acyl chlorides).
  • Waste disposal : Segregate halogenated waste for incineration or specialized treatment to prevent environmental release .

Advanced Research Questions

Q. How do microbial systems degrade 3-chlorobenzoate derivatives, and what experimental models are used to study these pathways?

  • Degradation pathways :

  • Phototrophic bacteria (e.g., Rhodopseudomonas palustris DCP3) dechlorinate 3-chlorobenzoate to benzoate under anoxic, light-dependent conditions. No co-substrate is required, unlike anaerobic strains .
  • Aerobic actinobacteria (e.g., Rhodococcus opacus 1CP) use benzoate 1,2-dioxygenase and 3-chlorobenzoate 1,2-dioxygenase, with transport systems showing higher affinity for benzoate. Negative cooperativity in substrate binding (Hill coefficient <1) suggests allosteric regulation .
    • Experimental models :
  • Biosensors : Immobilized R. opacus cells in microbial sensors track enzyme-substrate interactions in real time .
  • Metabolic flux analysis : Isotopic labeling (e.g., ¹³C-3-chlorobenzoate) traces dechlorination intermediates via LC-MS .

Q. What structural features of this compound influence its interaction with metalloenzymes in biodegradation?

  • Key factors :

  • Ester group geometry : The planar ester moiety (C8/O1/C10/O2/C11) facilitates coordination with metal ions (e.g., Mn²⁺, Na⁺) in enzyme active sites. Twisting angles (57.45°) between quinoline and benzoyl groups may sterically hinder binding .
  • Halogen positioning : Chlorine at C5 (quinoline) and C3 (benzoate) enhances electrophilicity, promoting nucleophilic attack by dioxygenases .

Q. How do co-substrates and oxygen availability affect the degradation kinetics of chlorinated aromatics?

  • Contradictions in evidence :

  • R. palustris DCP3 degrades 3-chlorobenzoate independently, while earlier studies required co-substrates (e.g., benzoate) for anaerobic strains .
  • Low oxygen (microaerobic conditions) enhances phototrophic degradation, whereas aerobic systems rely on dioxygenase activity .
    • Experimental design :
  • Batch cultures : Vary O₂ levels (0–21%) and measure degradation rates via HPLC.
  • Kinetic assays : Compare Vmax and Km values in the presence/absence of co-substrates (e.g., succinate) .

Q. What genetic engineering approaches enhance microbial degradation efficiency of chlorinated benzoates?

  • Strategies :

  • Gene cluster integration : Transfer tcb clusters (e.g., tcbC encoding chlorocatechol 1,2-dioxygenase) into non-degrading hosts (e.g., Pseudomonas spp.) via plasmid vectors .
  • Promoter optimization : Upregulate dioxygenase expression using inducible promoters (e.g., Ptac) in Rhodococcus strains .

Contradictions and Research Gaps

  • Co-substrate dependency : Discrepancies exist between phototrophic (co-substrate-independent) and anaerobic (co-substrate-dependent) degradation mechanisms. Further studies using proteomics (e.g., SILAC labeling) could identify auxiliary enzymes .
  • Enzyme cooperativity : Benzoate 1,2-dioxygenase exhibits negative cooperativity with 3-chlorobenzoate, suggesting competitive inhibition. Crystallographic studies of enzyme-substrate complexes are needed .

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